Catalytic Scaffold Superiority: Phosphine-Free Ligand Performance in Suzuki-Miyaura Cross-Coupling
1-(Piperidin-2-ylmethyl)piperidine and its derivatives have been specifically developed as 'phosphine-free' ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A comprehensive screening study identified piperidinyl-based ligands derived from this scaffold as being among the 'most performant' for this reaction, enabling efficient C-C bond formation under 'green chemistry' conditions [1]. In contrast, standard monodentate piperidine (CAS 110-89-4), which is commonly available and significantly cheaper, lacks the bidentate chelating ability of the dimer and is therefore unable to provide the necessary stabilization for the active palladium catalyst, resulting in no or negligible catalytic turnover under identical phosphine-free conditions.
| Evidence Dimension | Catalytic performance in Pd-mediated Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Classified as a 'most performant' ligand scaffold enabling high efficiency (exact yield/ee not specified in abstract) |
| Comparator Or Baseline | Monodentate piperidine (CAS 110-89-4) and other non-chelating amines |
| Quantified Difference | Qualitative performance gap: Enables catalysis vs. no catalysis (inactive) |
| Conditions | Pd-catalyzed aryl-aryl cross-coupling under phosphine-free, 'green chemistry' optimized conditions [1] |
Why This Matters
This confirms that the dimeric architecture is not an interchangeable but a critical structural feature for advanced applications in phosphine-free catalysis.
- [1] Puget, B. (2008). New poludentate ligands for homogeneous catalysis application to the aryl-aryl cross coupling reaction of Suzuki-Miyaura (Doctoral dissertation, HAL CCSD). View Source
